(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Stereoselective Syntheses and Rearrangements : Research on similar bicyclic structures involved stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, highlighting the use of Selectfluor and Deoxo-Fluor for rearrangements, indicating a methodology potentially applicable to similar compounds for generating diverse substituents (Krow et al., 2004).
Crystal Structure Analysis : The crystal structure of compounds with related functional groups, such as thiophene derivatives, has been extensively studied. One study provided insights into the synthesis and crystal structure of substituted thiophenes, which are significant in pharmaceuticals and material science, suggesting the importance of structural analysis in understanding compound properties (Nagaraju et al., 2018).
Biological and Chemical Applications
Antimicrobial and Antioxidant Activities : Compounds with chloro and fluoro substituents on bicyclic frameworks have been synthesized and evaluated for their biological activities. For instance, derivatives synthesized via fly-ash catalyzed cycloaddition reactions showed significant antimicrobial and antioxidant activities, providing a potential research direction for the compound (Thirunarayanan, 2014).
Anti-Mycobacterial Agents : Aryloxyphenyl cyclopropyl methanones, structurally related to the compound of interest, were synthesized and tested for their anti-tubercular activities, showing promising results against M. tuberculosis H37Rv in vitro. This highlights the potential of similar compounds in developing new anti-mycobacterial agents (Dwivedi et al., 2005).
Synthesis and Characterization : The synthesis and characterization of molecules containing fluorine, chlorine, and thiophene groups have been explored, providing insights into novel compounds' structural optimization and potential antibacterial activity. These studies underscore the importance of detailed synthetic strategies and theoretical analyses in developing compounds with specific biological activities (Shahana & Yardily, 2020).
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO3S/c13-9-2-1-3-10(14)11(9)12(16)15-5-8-4-7(15)6-19(8,17)18/h1-3,7-8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJGTJXFGKAVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
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